molecular formula C22H20N4O2 B5209988 N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

Cat. No. B5209988
M. Wt: 372.4 g/mol
InChI Key: AJWLWIZHZYLLAH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a benzotriazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which explains its potential use as a skin whitening agent. This compound has also been shown to inhibit the activity of HIV-1 integrase, an enzyme involved in the replication of the HIV virus, which explains its potential use as an antiviral agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes. In vivo studies have shown that this compound can reduce the formation of melanin in the skin, which explains its potential use as a skin whitening agent.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide research. One direction is to further investigate its mechanism of action to better understand how it interacts with different enzymes and proteins. Another direction is to explore its potential use as a therapeutic agent for various diseases and conditions, including cancer, viral infections, and skin disorders. Additionally, there is a need to investigate the potential environmental impact of this compound and its degradation products, particularly in water treatment applications.

Synthesis Methods

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can be synthesized using different methods, including the reaction of 4-methylbenzoyl chloride with 2-(4-methoxyphenyl)-6-methyl-1,2,3-benzotriazole-5-carboxylic acid in the presence of triethylamine. Another method involves the reaction of 4-methylbenzoyl chloride with 2-(4-methoxyphenyl)-6-methyl-1,2,3-benzotriazole-5-amine in the presence of triethylamine. Both methods yield this compound with high purity and yield.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. In material science, this compound has been used as a UV stabilizer in polymers, coatings, and textiles. In environmental science, this compound has been used as a water treatment agent to remove organic pollutants.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-4-6-16(7-5-14)22(27)23-19-13-21-20(12-15(19)2)24-26(25-21)17-8-10-18(28-3)11-9-17/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWLWIZHZYLLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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